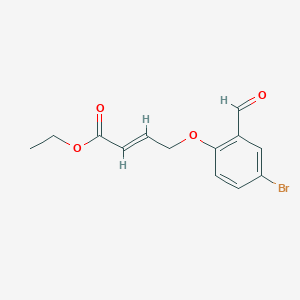

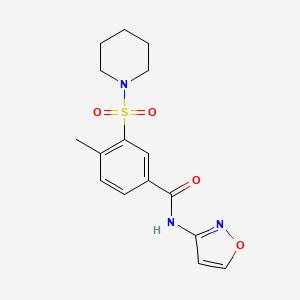

![molecular formula C15H13ClN2S B2874703 3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 324540-78-5](/img/structure/B2874703.png)

3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine is a significant fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character . The imidazo[1,2-a]pyridine derivatives play an important role in the synthesis of many nitrogen fused heterocycles .

Synthesis Analysis

An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction . This transformation has several advantages, including a catalyst-free reaction, green solvent, operational simplicity, scalability, and eco-friendliness .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is complex and varies based on the specific substituents attached to the imidazo[1,2-a]pyridine core .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Applications De Recherche Scientifique

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse bioactivity. The compound can be synthesized using a solvent- and catalyst-free method under microwave irradiation, which is a clean, high-yielding, and environmentally benign process .

Antiviral Applications

These compounds have demonstrated promising antiviral properties. The structural features of imidazo[1,2-a]pyridines allow for the inhibition of viral replication, making them potential candidates for the development of new antiviral drugs .

Anticancer Properties

The anticancer activity of imidazo[1,2-a]pyridines is another area of interest. They can act as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in the regulation of cell cycle progression and are targets for cancer therapy .

GABA A Receptor Modulation

Imidazo[1,2-a]pyridines can modulate GABA A receptors, which are implicated in various neurological disorders. Compounds like “3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine” may contribute to the development of treatments for conditions such as anxiety and epilepsy .

Calcium Channel Blocking

These compounds have been identified as calcium channel blockers. By inhibiting calcium channels, they can affect the contraction of cardiac muscle and vascular smooth muscle, offering potential therapeutic benefits for cardiovascular diseases .

Material Science Applications

The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science. Their electronic properties can be harnessed in the development of new materials with specific conductive or photovoltaic properties .

Orientations Futures

Considering the widespread application of functionalized imidazo[1,2-a]pyridines, there is a continuing interest in developing new and efficient synthetic routes . Future research may focus on improving the synthesis process, exploring new applications, and studying the biological activity of these compounds.

Propriétés

IUPAC Name |

3-chloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIQRZNNOUEQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)

![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2874628.png)

![N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2874634.png)

![3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2874637.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2874638.png)

![1-{[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2874641.png)